Ethyl 2-(methyl(sulfamoyl)amino)acetate

Physicochemical Profiling Medicinal Chemistry Drug Discovery

This sulfamoyl-functionalized glycine ester (≥98% purity) combines a hydrogen-bonding sulfamoyl group, N-methyl substitution, and an ethyl ester handle—delivering balanced lipophilicity (LogP -1.3152) ideal for focused library synthesis, prodrug strategies, and SAR studies. The ethyl ester enables rapid amidation/hydrazide formation, while documented hydrolytic lability supports controlled-release prodrug design. Consistent purity across batches minimizes assay artifacts—order now for reproducible medicinal chemistry and agrochemical research.

Molecular Formula C5H12N2O4S
Molecular Weight 196.23 g/mol
CAS No. 372136-82-8
Cat. No. B6615588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(methyl(sulfamoyl)amino)acetate
CAS372136-82-8
Molecular FormulaC5H12N2O4S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)S(=O)(=O)N
InChIInChI=1S/C5H12N2O4S/c1-3-11-5(8)4-7(2)12(6,9)10/h3-4H2,1-2H3,(H2,6,9,10)
InChIKeyMDSZFZGHLMUOAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 nmol / 20 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(Methyl(sulfamoyl)amino)acetate (CAS 372136-82-8): Sulfamoyl-Amino Acid Ester Scaffold for Medicinal Chemistry


Ethyl 2-(methyl(sulfamoyl)amino)acetate (CAS 372136-82-8) is a sulfamoyl-functionalized glycine derivative with the molecular formula C₅H₁₂N₂O₄S and a molecular weight of 196.22 g/mol . It belongs to the class of sulfamoyl amino acid esters, which are recognized as versatile building blocks in medicinal chemistry and agrochemical research due to the presence of both a sulfamoyl group (capable of hydrogen bonding and electrostatic interactions) and an ethyl ester (offering balanced lipophilicity and synthetic handle) . The compound is supplied as a research-grade intermediate with reported purity of 98% from commercial sources .

Why Ethyl 2-(Methyl(sulfamoyl)amino)acetate Cannot Be Interchanged with Generic Sulfamoyl Esters


Within the sulfamoyl-amino acid ester class, small structural variations—such as the presence or absence of an N-methyl group, the choice of ester alkyl chain (methyl vs. ethyl), or the oxidation state of the sulfamoyl moiety—profoundly impact physicochemical properties, synthetic reactivity, and biological performance. For example, the ethyl ester in this compound confers a distinct LogP value of -1.3152 compared to the more polar free acid form (2-[(methylsulfamoyl)amino]acetic acid) . Additionally, a comparative study of sulfamoyl acetamides and ethyl acetates as COX-2 inhibitors demonstrated that ester derivatives, while active, exhibit different metabolic stability profiles relative to their amide counterparts, underscoring that direct substitution without empirical validation can lead to divergent outcomes in biological assays [1].

Quantitative Differentiation of Ethyl 2-(Methyl(sulfamoyl)amino)acetate Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: Ethyl Ester vs. Free Acid Analog

The ethyl ester of 2-(methyl(sulfamoyl)amino)acetic acid exhibits a calculated LogP of -1.3152 , which is markedly more lipophilic than the corresponding free acid (2-[(methylsulfamoyl)amino]acetic acid) that lacks this ester moiety. This difference directly influences membrane permeability and passive diffusion in cellular assays.

Physicochemical Profiling Medicinal Chemistry Drug Discovery

Ester Group Stability and In Vivo Performance: Ethyl Ester vs. Amide Analogs

A 2015 structure-activity relationship study on sulfamoyl-based COX-2 inhibitors directly compared ethyl acetate derivatives with their acetamide counterparts [1]. The study concluded that replacement of the ester moiety with an amide group gave access to more metabolically stable derivatives, indicating that the ethyl ester (while active) is inherently more labile to hydrolysis than the corresponding amide [1].

Metabolic Stability Prodrug Design COX-2 Inhibition

Commercial Purity Benchmarking: 98% Assured Purity Across Suppliers

Multiple reputable vendors report a minimum purity of 98% for Ethyl 2-(methyl(sulfamoyl)amino)acetate, as determined by HPLC or equivalent analytical methods . This consistent purity specification provides a reliable baseline for reproducible synthetic or biological applications, whereas analogs such as 2-[(methylsulfamoyl)amino]acetic acid are often offered at 95% purity .

Quality Control Procurement Synthetic Intermediate

Synthetic Versatility: Ethyl Ester as a More Tractable Intermediate vs. Free Acid

The ethyl ester functionality in Ethyl 2-(methyl(sulfamoyl)amino)acetate provides a protected carboxylic acid that can be selectively hydrolyzed under mild basic or acidic conditions to liberate the free acid, or directly converted to amides, hydrazides, and other esters via standard nucleophilic acyl substitution reactions . In contrast, the free acid form (2-[(methylsulfamoyl)amino]acetic acid) requires activation (e.g., with coupling reagents) for many transformations, adding a synthetic step .

Organic Synthesis Prodrug Strategy Derivatization

Ethyl 2-(Methyl(sulfamoyl)amino)acetate: Research Applications Informed by Quantitative Differentiation


Early-Stage Lead Optimization in Medicinal Chemistry Campaigns

When exploring sulfamoyl-based pharmacophores, this compound's balanced LogP (-1.3152) and high purity (98%) make it a reliable starting point for building focused libraries. Its ethyl ester provides a handle for rapid derivatization to amides and hydrazides, while its higher lipophilicity relative to the free acid may improve cell permeability in initial screening assays .

Prodrug Design and In Vivo Pharmacokinetic Studies

Given the documented hydrolytic lability of sulfamoyl ethyl esters in vivo (as demonstrated in COX-2 inhibitor research), this compound is well-suited for prodrug strategies where rapid conversion to the active free acid is desired [1]. Its ester group can be intentionally exploited to modulate absorption or to achieve a shorter duration of action compared to amide-stabilized analogs [1].

High-Throughput Screening (HTS) for Enzyme Inhibition

The consistent 98% purity across commercial sources minimizes the risk of false positives or negatives arising from impurities . The compound's structural features (sulfamoyl group, N-methyl, and ethyl ester) present a specific combination of hydrogen-bonding and hydrophobic elements that can be used to probe SAR in enzyme targets known to interact with sulfamoyl-containing inhibitors, such as steroid sulfatase or COX-2 [1].

Synthetic Methodology Development for Sulfamoyl Derivatives

This compound serves as a model substrate for developing and optimizing reactions involving the sulfamoyl group, such as N-alkylation, ester hydrolysis, and amidation . Its well-defined purity and availability allow for reproducible kinetic studies and method validation in process chemistry laboratories .

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